4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid
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Overview
Description
4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid is a synthetic compound of considerable interest in the fields of chemistry, biology, medicine, and industry. Known for its unique structural characteristics, this compound features a difluoromethyl group, an ethyl group, an oxazole ring, and a benzoic acid moiety. The arrangement of these functional groups endows the compound with distinctive properties and reactivity patterns, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid typically involves multiple steps. A common approach includes the initial formation of the oxazole ring followed by subsequent functionalization. Starting from an appropriately substituted benzoic acid derivative, the process often involves halogenation, nucleophilic substitution, and cyclization reactions under controlled conditions. Key reagents might include ethyl halides, difluoromethylating agents, and catalysts such as palladium or copper salts. Reaction conditions vary but often require anhydrous solvents, inert atmosphere, and temperatures ranging from -78°C to 150°C, depending on the specific step and desired yield.
Industrial Production Methods: : Scaling up to industrial production necessitates optimization of the synthetic route for cost, safety, and efficiency. Continuous flow chemistry and batch processing might be employed, with careful control of reaction parameters and purification steps to ensure high purity and yield. Catalysts and reagents are selected to minimize environmental impact and comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: : 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid can participate in a variety of chemical reactions including oxidation, reduction, substitution, and coupling reactions. The functional groups present in the molecule allow it to undergo specific transformations under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Oxidants like potassium permanganate or hydrogen peroxide can oxidize the compound under acidic or basic conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for selective reduction of functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can be conducted using halogenating agents or nucleophiles under suitable conditions.
Coupling: : Palladium-catalyzed coupling reactions, such as Suzuki or Heck couplings, can introduce various substituents into the molecule.
Major Products: : The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could introduce different alkyl or aryl groups.
Scientific Research Applications
Chemistry: : In chemistry, 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid serves as a building block for the synthesis of more complex molecules
Biology and Medicine: : The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications. Research focuses on its efficacy, mechanism of action, and potential side effects in various biological systems.
Industry: : In industry, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its distinct properties make it suitable for creating compounds with specific desired characteristics, such as enhanced stability, solubility, or bioavailability.
Mechanism of Action
The mechanism by which 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The difluoromethyl group can enhance binding affinity to specific proteins, while the oxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions lead to modulation of biological pathways and cellular responses, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Trifluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid
4-[4-Methyl-5-ethyl-1,2-oxazol-3-yl]benzoic acid
4-[4-(Difluoromethyl)-5-propyl-1,2-oxazol-3-yl]benzoic acid
Highlighting Uniqueness: : Compared to its analogs, 4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid stands out due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature can enhance its potency, selectivity, and stability, making it a valuable compound for further research and development.
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Properties
IUPAC Name |
4-[4-(difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-2-9-10(12(14)15)11(16-19-9)7-3-5-8(6-4-7)13(17)18/h3-6,12H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOMDBTXXAHXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=C(C=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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